molecular formula C12H23N B15111176 6-Tert-butylspiro[2.5]octan-1-amine

6-Tert-butylspiro[2.5]octan-1-amine

Cat. No.: B15111176
M. Wt: 181.32 g/mol
InChI Key: BMQFRGPVEGCAHK-UHFFFAOYSA-N
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Description

6-Tert-butylspiro[2.5]octan-1-amine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol It is characterized by a spirocyclic structure, which includes a tert-butyl group attached to a spiro[25]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butylspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions. For example, the cyclopropane-containing mechanistic probes can undergo C(sp3)-H bond oxygenation with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butylspiro[2.5]octan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, and esters.

    Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Alcohols, ketones, and esters.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.

Scientific Research Applications

6-Tert-butylspiro[2.5]octan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-tert-butylspiro[2.5]octan-1-amine in oxidation reactions involves the initial hydrogen atom transfer (HAT) from a substrate C-H bond to generate a carbon radical. This radical is then trapped by a hydroxyl ligand transfer to form the hydroxylated product . The involvement of cationic intermediates and the contribution of different pathways following the initial HAT step are also significant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butylspiro[2.5]octan-1-amine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in studies involving steric effects and electronic interactions in chemical reactions.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

6-tert-butylspiro[2.5]octan-2-amine

InChI

InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3

InChI Key

BMQFRGPVEGCAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC2N

Origin of Product

United States

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